BenchChemオンラインストアへようこそ!

7-Amino-1H-indazol-6-OL

Physicochemical profiling pKa prediction Lead optimization

Invest in 7-Amino-1H-indazol-6-OL (CAS 39761-89-2) to access a regioisomerically pure building block whose ortho-amino–hydroxy geometry is chemically distinct from the 5- and 6-aminoindazoles dominating the MAO-B/IDO1 patent literature. This unique substitution permits intramolecular cyclization with orthoformates that is geometrically forbidden for other regioisomers, directly yielding 1H-pyrazolo[3,4-e]benzoxazole scaffolds for kinase/GPCR libraries. Use it as a defined SAR probe to decouple C7-amino contributions from C5/C6-substitution effects (literature IC₅₀ differences exceed 1000-fold) or as the key intermediate for phenol-indazole bioisostere replacement to block UGT-mediated glucuronidation. When synthetic route specificity or target-engagement mapping demands the 7,6-array, generic aminoindazoles are not interchangeable—procure this exact regioisomer.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B8810872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1H-indazol-6-OL
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)N)O
InChIInChI=1S/C7H7N3O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,8H2,(H,9,10)
InChIKeyZEROYKCSTCHRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1H-indazol-6-OL: Physicochemical Identity, Scaffold Class, and Procurement Context


7-Amino-1H-indazol-6-OL (CAS 39761-89-2) is a disubstituted 1H-indazole building block that fuses a pyrazole and benzene ring [1]. With a molecular weight of 149.15 g/mol and the formula C₇H₇N₃O , it presents an ortho-amino–hydroxy substitution array that creates a chemically differentiated regioisomer within the broader family of aminoindazole research intermediates. The compound is utilized as a synthetic precursor in medicinal chemistry and chemical biology programs, where the precise positioning of the hydrogen-bond donor/acceptor pair dictates downstream reactivity and target-engagement profiles [1].

Why Generic 1H-Indazole or Aminoindazole Substitution Cannot Replicate 7-Amino-1H-indazol-6-OL Performance


Indazole cores are privileged scaffolds in kinase and MAO inhibitor programs, but biological activity, synthetic accessibility, and metabolic fate are exquisitely sensitive to the ring position of amino and hydroxyl substituents [1][2]. The 7-amino-6-hydroxy arrangement on 7-Amino-1H-indazol-6-OL delivers a hydrogen-bond donor/acceptor geometry that is chemically distinct from 5- or 6-aminoindazoles, which dominate the MAO-B and IDO1 inhibitor patent literature . Because regioisomeric aminoindazoles exhibit divergent potency against targets such as MAO-B (IC₅₀ range >1000-fold depending on substitution pattern) and IDO1, indiscriminate interchange of the building block can erode target selectivity and confound structure–activity relationship (SAR) interpretation [2]. The quantitative evidence below establishes where these differences become procurement-relevant.

7-Amino-1H-indazol-6-OL: Head-to-Head Quantitative Differentiation Evidence


Predicted Ionization State (pKa) Differentiates 7-Amino-1H-indazol-6-OL from the Common 1H-Indazol-6-ol Core

7-Amino-1H-indazol-6-OL carries a predicted acid-dissociation constant (pKa) of 8.34 ± 0.50 , reflecting the combined electronic influence of the electron-donating 7-NH₂ and the 6-OH groups. The unsubstituted comparator 1H-indazol-6-ol (CAS 23244-88-4) does not bear an ortho-amino substituent and therefore exhibits a different protonation state at physiological pH; its predicted pKa is not publicly reported in the same database but can be expected to differ by ≥0.5 log units based on the well-characterized Hammett σ effects of ortho-NH₂ substitution. This difference in ionization directly impacts solubility, permeability, and hydrogen-bonding capacity in biological assays, making the two building blocks non-interchangeable in lead-optimization campaigns [1].

Physicochemical profiling pKa prediction Lead optimization

Regioisomeric Substitution Differentiates MAO-B Inhibitory Potency by >1000-Fold Across Indazole C5 vs. C6/C7 Substitution Patterns

A systematic SAR study of indazole-derived MAO inhibitors demonstrated that substitution at the C5 position of the indazole ring yields human MAO-B IC₅₀ values in the range of 0.0025–0.024 µM, whereas C6-substituted analogs consistently exhibit >1000-fold weaker inhibition . 7-Amino-1H-indazol-6-OL, bearing an amino substituent at C7 and a hydroxyl at C6, occupies a regioisomeric space distinct from the C5-substituted series. Although no direct MAO-B IC₅₀ has been reported for 7-Amino-1H-indazol-6-OL itself, the published SAR establishes that substitution position—not merely the presence of an amino group—is the dominant driver of MAO-B affinity. A scientist selecting a generic 5-aminoindazole instead of this C7-amino building block would therefore inadvertently engage an entirely different potency band against this therapeutically relevant target .

Monoamine oxidase inhibition Neurodegeneration Structure–activity relationship

The 7-Amino-6-Hydroxy Scaffold Enables Fused Heterocycle Synthesis Unavailable from 5- or 6-Aminoindazole Isomers

7-Amino-1H-indazol-6-OL can undergo condensation with ethyl orthoformate to yield 1H-pyrazolo[3,4-e]benzoxazole in a single synthetic step, exploiting the ortho relationship between the 7-NH₂ and 6-OH groups . This intramolecular cyclization is geometrically impossible for the 5-amino-1H-indazol-6-ol or 6-amino-1H-indazol-5-ol regioisomers, where the amino and hydroxyl groups are positioned meta or para to each other. The reported transformation proceeds with a mass recovery of approximately 78% (0.31 g product from 0.40 g starting material after column chromatography) , demonstrating that 7-Amino-1H-indazol-6-OL provides a unique synthetic entry point to pyrazolo-fused benzoxazole scaffolds that are inaccessible from other aminoindazole isomers .

Synthetic chemistry Fused heterocycles Scaffold diversification

Indazole Core Provides Documented Metabolic Stability Advantage Over Phenol Bioisosteres in Lead Optimization

The indazole ring system is a validated bioisostere of phenol that increases lipophilicity and reduces susceptibility to phase I (oxidative) and phase II (glucuronidation) metabolism compared to phenol itself [1]. In a direct demonstration using GluN2B-selective NMDA receptor antagonists, replacement of the phenol moiety with an indazole retained high receptor affinity (Ki values within 2-fold of the phenol parent) while completely blocking UDP-glucuronosyltransferase (UGT)-mediated glucuronidation [2]. 7-Amino-1H-indazol-6-OL, which incorporates the indazole core with an additional 6-OH group, retains this intrinsic metabolic advantage relative to phenol-containing analogs. Although no dedicated metabolic stability assay specific to 7-Amino-1H-indazol-6-OL has been published, the class-level evidence indicates that indazole-containing building blocks consistently outperform phenol congeners in microsomal stability assays [2].

Metabolic stability Phenol bioisostere Glucuronidation resistance

Procurement-Relevant Application Scenarios for 7-Amino-1H-indazol-6-OL


Synthesis of Pyrazolo-Fused Benzoxazole Libraries via Ortho-Condensation Chemistry

Medicinal chemistry teams constructing fused heterocycle libraries for kinase or GPCR lead discovery can employ 7-Amino-1H-indazol-6-OL as a unique entry point to 1H-pyrazolo[3,4-e]benzoxazole scaffolds . The ortho-NH₂/OH geometry enables intramolecular cyclization with orthoformates that is geometrically forbidden for 5- or 6-aminoindazole regioisomers . This exclusive reactivity justifies procurement of this specific regioisomer when the synthetic route requires a fused oxazole ring annulated to the indazole core.

MAO-B vs. IDO1 Selectivity Profiling Using Regioisomerically Defined Indazole Probe Sets

Research groups investigating the target selectivity of indazole-based inhibitors can use 7-Amino-1H-indazol-6-OL to probe the contribution of C7-amino vs. C5-substitution to MAO-B and IDO1 inhibitory activity. Published SAR demonstrates that C5-substituted indazoles achieve low-nanomolar MAO-B IC₅₀ values (0.0025–0.024 µM) , while C4,C6-disubstituted indazoles show IDO1 IC₅₀ values in the 0.74–5.3 µM range [1]. Including the C7-amino-6-hydroxy isomer as a control building block enables unambiguous mapping of which substitution pattern drives which target engagement, resolving SAR ambiguities that arise when generic aminoindazoles are used interchangeably.

Building Block for Metabolic-Stability-Optimized Lead Series with Reduced Glucuronidation Liability

When a lead series contains a phenol moiety that undergoes rapid phase II glucuronidation in liver microsome assays, 7-Amino-1H-indazol-6-OL can serve as the key intermediate for synthesizing indazole bioisosteres that retain target affinity while blocking UGT-mediated metabolism [2]. The class-level evidence that indazole-for-phenol substitution eliminates glucuronidation makes this regioisomerically defined building block a procurement priority for teams needing to improve the metabolic half-life of preclinical candidates without sacrificing on-target potency.

Physicochemical Property Calibration in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, 7-Amino-1H-indazol-6-OL provides a fragment-sized (MW 149.15) indazole core with a defined pKa of 8.34 ± 0.50 and a hydrogen-bond donor/acceptor array that differs from the more common 1H-indazol-6-ol (pKa unreported in the same source, estimated shift ≥0.5 log units) . This difference permits fine-tuning of ligand ionization and solubility without altering the core scaffold, making it a valuable control fragment when evaluating how small changes in pKa affect binding thermodynamics and pharmacokinetic properties in a fragment-growing program.

Quote Request

Request a Quote for 7-Amino-1H-indazol-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.